molecular formula C9H10N2 B1647778 4-Propylpicolinonitrile

4-Propylpicolinonitrile

Cat. No.: B1647778
M. Wt: 146.19 g/mol
InChI Key: IMEYTLPQQLNOOL-UHFFFAOYSA-N
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Description

4-Propylpicolinonitrile (C₉H₁₀N₂) is a pyridine derivative featuring a propyl group at the 4-position and a nitrile substituent. This compound belongs to the picolinonitrile family, characterized by a pyridine ring with a nitrile functional group.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4-propylpyridine-2-carbonitrile

InChI

InChI=1S/C9H10N2/c1-2-3-8-4-5-11-9(6-8)7-10/h4-6H,2-3H2,1H3

InChI Key

IMEYTLPQQLNOOL-UHFFFAOYSA-N

SMILES

CCCC1=CC(=NC=C1)C#N

Canonical SMILES

CCCC1=CC(=NC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methylpicolinonitrile

  • Structural Differences: The methyl group in 4-methylpicolinonitrile is shorter than the propyl chain in 4-propylpicolinonitrile.
  • Physicochemical Properties :
    • Lipophilicity : The propyl group increases hydrophobicity, likely reducing aqueous solubility compared to the methyl analog.
    • Melting Point : Longer alkyl chains typically lower melting points due to reduced crystal packing efficiency.
  • Synthesis: Both compounds may be synthesized via nucleophilic aromatic substitution, but reaction conditions (e.g., solvent, temperature) could differ. For instance, 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide (Compound 7) was synthesized via 30-hour reflux in chlorobenzene , whereas this compound might require optimized conditions for nitrile group introduction.

4-Aminopyridine

  • Functional Group Contrast: The amino group in 4-aminopyridine is electron-donating, opposing the electron-withdrawing nitrile in this compound.
  • Reactivity: Electrophilic substitution in 4-aminopyridine occurs at the para position to the amino group, while the nitrile in this compound directs reactions to meta positions.
  • Applications: 4-Aminopyridine is used in neurological therapeutics (e.g., multiple sclerosis) and agrochemicals . The nitrile group in this compound may confer utility in metal coordination or as a precursor for heterocyclic syntheses.

4-(4-Aminophenoxy)-N-methylpicolinamide (Compound 4)

  • Backbone Similarities: Both compounds share a pyridine core but differ in substituents. Compound 4 includes an amide and phenoxy group, while this compound has nitrile and propyl groups.
  • Synthesis Complexity: Compound 4’s synthesis involves multi-step phenoxy coupling and amidation , whereas this compound’s synthesis may focus on alkylation and nitrile introduction.

Research Findings and Challenges

  • Synthesis Optimization: highlights challenges in nitro compound synthesis, such as prolonged reflux times (~30 hours) . For this compound, streamlining nitrile incorporation (e.g., via cyano-dehalogenation) could improve efficiency.
  • Environmental and Cost Factors: emphasizes reducing environmental impact in pyridine derivative synthesis . Propylpicolinonitrile production may benefit from greener solvents or catalytic methods.
  • Structural Insights : Computational modeling (e.g., using SHELX ) could predict crystallographic parameters, though experimental data is lacking.

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